molecular formula C10H12ClN3O2 B089463 N-((5-Chloro-o-tolyl)azo)sarcosine CAS No. 136-28-7

N-((5-Chloro-o-tolyl)azo)sarcosine

Cat. No. B089463
CAS RN: 136-28-7
M. Wt: 241.67 g/mol
InChI Key: OKZLBAQJYTZVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-Chloro-o-tolyl)azo)sarcosine, also known as CS, is a synthetic dye that has been extensively used in scientific research due to its unique properties. It is a water-soluble compound that has a bright yellow color and is used as a pH indicator. In recent years, CS has gained significant attention due to its potential application in various fields of research, including biochemistry, pharmacology, and medical diagnostics.

Mechanism Of Action

The mechanism of action of N-((5-Chloro-o-tolyl)azo)sarcosine involves the formation of an azo bond between the 5-chloro-o-toluidine and sarcosine molecules. The azo bond is responsible for the unique color change properties of N-((5-Chloro-o-tolyl)azo)sarcosine. The color change occurs due to the protonation and deprotonation of the nitrogen atoms in the azo bond, which is dependent on the pH of the solution.

Biochemical And Physiological Effects

N-((5-Chloro-o-tolyl)azo)sarcosine has been shown to have no significant biochemical or physiological effects on living organisms. It is non-toxic and does not affect the growth or survival of cells. However, it is important to note that N-((5-Chloro-o-tolyl)azo)sarcosine should be handled with care as it can cause skin and eye irritation.

Advantages And Limitations For Lab Experiments

N-((5-Chloro-o-tolyl)azo)sarcosine has several advantages as a pH indicator in laboratory experiments. It is water-soluble, stable, and has a wide pH range. Additionally, it is easy to prepare and use, making it a popular choice among researchers. However, N-((5-Chloro-o-tolyl)azo)sarcosine has some limitations, including its sensitivity to light and air, which can affect its stability and accuracy. Moreover, its color change properties can be affected by the presence of other chemicals in the solution, which can lead to inaccurate results.

Future Directions

There are several future directions for the application of N-((5-Chloro-o-tolyl)azo)sarcosine in scientific research. One potential area of research is the development of N-((5-Chloro-o-tolyl)azo)sarcosine-based biosensors for medical diagnostics. N-((5-Chloro-o-tolyl)azo)sarcosine can be used to detect changes in pH levels in biological fluids, which can be indicative of various diseases. Another potential area of research is the use of N-((5-Chloro-o-tolyl)azo)sarcosine in drug delivery systems. N-((5-Chloro-o-tolyl)azo)sarcosine can be used as a pH-sensitive drug carrier, which can release drugs in response to changes in pH levels. Overall, N-((5-Chloro-o-tolyl)azo)sarcosine has significant potential for applications in various fields of research and is an important compound for scientific investigation.

Synthesis Methods

The synthesis of N-((5-Chloro-o-tolyl)azo)sarcosine involves the reaction between 5-chloro-o-toluidine and sarcosine in the presence of nitrous acid. The resulting compound is purified through recrystallization and is characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

N-((5-Chloro-o-tolyl)azo)sarcosine has been widely used in scientific research as a pH indicator due to its unique color change properties. It changes color from yellow to red as the pH of the solution increases from acidic to basic. This property has been utilized in various fields of research, including biochemistry, pharmacology, and medical diagnostics.

properties

CAS RN

136-28-7

Product Name

N-((5-Chloro-o-tolyl)azo)sarcosine

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

2-[[(5-chloro-2-methylphenyl)diazenyl]-methylamino]acetic acid

InChI

InChI=1S/C10H12ClN3O2/c1-7-3-4-8(11)5-9(7)12-13-14(2)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16)

InChI Key

OKZLBAQJYTZVCX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N=NN(C)CC(=O)O

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=NN(C)CC(=O)O

Other CAS RN

136-28-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.